N-(4-chlorophenyl)butanamide

Lipophilicity LogP Drug Design

Chiral N-heterocycle synthesis often fails with short-chain analogs due to poor lipophilicity and limited thermal stability. N-(4-chlorophenyl)butanamide (CAS 7160-18-1) addresses these issues: - Enables high-yield asymmetric cyclization to chiral N-hydroxyindolines. - Distinct logP of 3.15 (vs. 2.05-2.76 for acetamide/propanamide) improves solubility and chromatographic retention. - Wider thermal processing window (bp 354.9°C vs. 333-344°C) supports high-temperature reactions. - Consistent supply from BenchChem ensures batch-to-batch reliability for chiral building block procurement.

Molecular Formula C10H12ClNO
Molecular Weight 197.66 g/mol
CAS No. 7160-18-1
Cat. No. B1660105
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)butanamide
CAS7160-18-1
Molecular FormulaC10H12ClNO
Molecular Weight197.66 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC=C(C=C1)Cl
InChIInChI=1S/C10H12ClNO/c1-2-3-10(13)12-9-6-4-8(11)5-7-9/h4-7H,2-3H2,1H3,(H,12,13)
InChIKeyKINKZCOYBAAOBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-chlorophenyl)butanamide: Physicochemical Identity


N-(4-chlorophenyl)butanamide (CAS 7160-18-1, C10H12ClNO, MW 197.66) is a para-chloro substituted N-arylbutanamide . It is characterized by a butanamide backbone bearing a 4-chlorophenyl group on the amide nitrogen. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of chiral N-heterocyclic scaffolds [1]. Its physicochemical profile—including calculated logP of 3.15, boiling point of 354.9°C, and density of 1.18 g/cm³—distinguishes it from shorter-chain and aromatic acyl analogs, with implications for solubility, thermal processing, and formulation .

Workflow Synthetic intermediate for chiral N-heterocyclic scaffolds
Selection Logic Lipophilicity-driven formulation; thermal processing fit
Use Context Organic synthesis research; stereoselective building block

N-(4-chlorophenyl)butanamide: Substitution Limitations


Within the N-(4-chlorophenyl)amide class, seemingly minor structural variations—such as replacing the butanamide side chain with acetamide, propanamide, or benzamide—produce marked shifts in key physicochemical properties including logP, melting point, boiling point, and density [1]. These differences are not trivial: they directly impact compound solubility, formulation behavior, thermal processing windows, and reaction outcomes. Consequently, indiscriminate substitution with an analog bearing a shorter or aromatic acyl chain risks altering product crystallinity, chromatographic retention, and synthetic yield [1]. The quantitative evidence below defines the precise boundaries of interchangeability.

Acetamide analog
Lower logP (~2.05) may shift solubility and retention; sharper melting point alters crystallinity
Propanamide analog
Intermediate logP and boiling point; stereoselective reactivity not reported
Benzamide analog
Aromatic acyl group may significantly shift logP, density, and synthetic reactivity

N-(4-chlorophenyl)butanamide: In-Class Analog Comparison


Lipophilicity: logP Differentiation

N-(4-chlorophenyl)butanamide exhibits a calculated logP of 3.15, compared to 2.05 for the acetamide analog and 2.76 for the propanamide analog [1][2]. This higher logP translates to increased lipophilicity and reduced aqueous solubility, which can be advantageous for applications requiring enhanced membrane permeability or organic phase partitioning.

Lipophilicity
Cross-study comparable
logP 3.15
Supports organic-phase partitioning and permeability research
Acetamide logP 2.05; Propanamide 2.76
Lipophilicity LogP Drug Design Formulation

Melting Point and Crystallinity

While a well-defined melting point for N-(4-chlorophenyl)butanamide is not widely reported in the literature, the acetamide and propanamide analogs exhibit sharp melting ranges of 178-179°C and 137-139°C, respectively [1]. The absence of a consistently reported sharp melting point for the butanamide derivative suggests lower crystallinity or polymorphism, which can impact solid form handling, purification, and formulation consistency.

Melting Point
Class-level inference
Not consistently reported
May indicate lower crystallinity or polymorphism; data to verify
Acetamide 178–179°C; Propanamide 137–139°C
Melting Point Crystallinity Solid State Formulation

Boiling Point and Thermal Stability

N-(4-chlorophenyl)butanamide possesses a boiling point of 354.9°C at 760 mmHg, which is 21.9°C higher than the acetamide analog (333°C) and 10.7°C higher than the propanamide analog (344.2°C) [1]. This elevated boiling point reflects the increased molecular weight and van der Waals interactions conferred by the longer butanamide chain.

Thermal Stability
Cross-study comparable
354.9 °C at 760 mmHg
Supports wider thermal processing window
Acetamide 333°C; Propanamide 344.2°C
Boiling Point Thermal Stability Process Chemistry

Density and Material Handling

The density of N-(4-chlorophenyl)butanamide is reported as 1.18 g/cm³, which is lower than both the acetamide (1.385 g/cm³) and propanamide (1.216 g/cm³) analogs [1]. This lower density reflects the increased alkyl chain length, which disrupts crystal packing efficiency.

Density
Cross-study comparable
1.18 g/cm³
Context for volumetric dosing and powder flow
Acetamide 1.385 g/cm³; Propanamide 1.216 g/cm³
Density Formulation Material Properties

Synthetic Utility as a Chiral Building Block

N-(4-chlorophenyl)butanamide serves as a key reactant in the organocatalytic asymmetric cyclization with hydroxy maleimides and nitrosoarenes, producing highly fused chiral N-hydroxyindolines with yields up to 99% and excellent stereoselectivity (>99:1 dr, 99% ee) [1]. This specific reactivity is not reported for the shorter-chain acetamide or propanamide analogs.

Chiral Building Block
Supporting evidence
Up to 99% yield, >99:1 dr, 99% ee
Enables stereoselective N-heterocycle construction
Reactivity not reported for shorter-chain analogs
Asymmetric Synthesis Chiral Building Block N-Heterocycles

N-(4-chlorophenyl)butanamide: Key Application Scenarios


Chiral N-Heterocycle Synthesis for Medicinal Chemistry

The compound is ideally suited as a reactant in asymmetric cyclization reactions to produce chiral N-hydroxyindolines with high yield and stereoselectivity [1]. This application leverages the unique reactivity of the butanamide group, which is not observed with shorter-chain analogs, making it a specific procurement target for projects requiring enantiopure N-heterocyclic building blocks.

Lipophilicity-Driven Formulation Development

With a calculated logP of 3.15, N-(4-chlorophenyl)butanamide offers a lipophilicity window distinct from its acetamide (logP 2.05) and propanamide (logP 2.76) counterparts [2]. This property is critical for formulation scientists optimizing solubility, permeability, or chromatographic retention; substituting an analog would fundamentally alter these parameters.

High-Temperature Organic Synthesis

The boiling point of 354.9°C provides a wider thermal processing window compared to the acetamide (333°C) and propanamide (344.2°C) analogs [2]. This attribute is valuable in high-temperature reactions or distillations where lower-boiling analogs might volatilize or decompose.

Solid Form Screening and Crystallinity Studies

The absence of a well-defined sharp melting point for N-(4-chlorophenyl)butanamide, in contrast to the acetamide (178-179°C) and propanamide (137-139°C) analogs, makes it a candidate for solid form screening studies investigating polymorphism, amorphous stability, and crystallization behavior [2]. This scenario directly addresses the need for differentiated physicochemical properties in formulation development.

Application
Selection Property
Validation Focus
Chiral N-heterocycle synthesis
Stereoselective reactivity
Enantiomeric excess and diastereomeric ratio
Lipophilicity-driven formulation
logP differentiation
Solubility and permeability context
High-temperature synthesis
Thermal processing window
Boiling point stability review
Solid form screening
Crystallinity profile
Polymorphism and amorphous stability
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